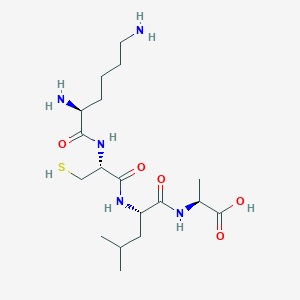
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: lysine, cysteine, leucine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids endows it with specific properties that can be harnessed for different scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can influence the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation, to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of biomaterials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the cysteine residue can form disulfide bonds, stabilizing the peptide’s structure. The leucine and alanine residues contribute to the hydrophobic interactions, influencing the peptide’s overall conformation and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- L-Lysyl-L-cysteinyl-L-leucyl-L-valine
- L-Lysyl-L-cysteinyl-L-leucyl-L-glycine
- L-Lysyl-L-cysteinyl-L-leucyl-L-serine
Comparison: L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
189179-96-2 |
|---|---|
Molekularformel |
C18H35N5O5S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N5O5S/c1-10(2)8-13(16(25)21-11(3)18(27)28)22-17(26)14(9-29)23-15(24)12(20)6-4-5-7-19/h10-14,29H,4-9,19-20H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
GQPYONCCJOUBGN-XUXIUFHCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)

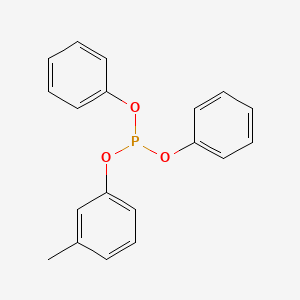
![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)
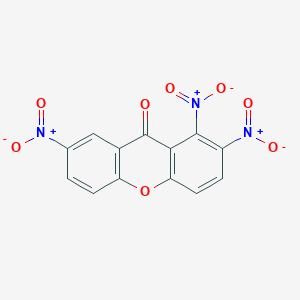

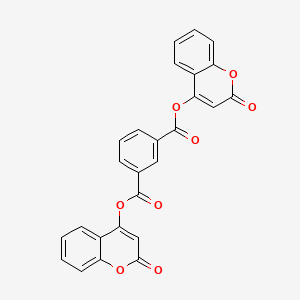
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
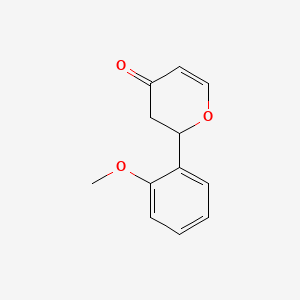

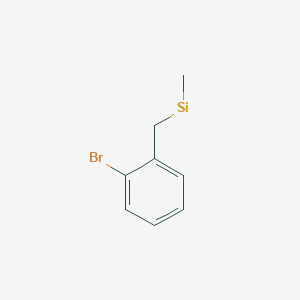
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)
